molecular formula C17H19ClFN3O4 B563753 Desmethyl Ofloxacin-d8 Hydrochloride CAS No. 1217042-59-5

Desmethyl Ofloxacin-d8 Hydrochloride

Cat. No.: B563753
CAS No.: 1217042-59-5
M. Wt: 391.853
InChI Key: IOFZKWNXVPUJLW-PYNJGVLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Ofloxacin-d8 Hydrochloride is a labeled metabolite of Ofloxacin, an antibacterial agent. It is primarily used in proteomics research and is characterized by its molecular formula C17H11D8ClFN3O4 and a molecular weight of 391.85 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Preparation Methods

The preparation of Desmethyl Ofloxacin-d8 Hydrochloride involves reacting Ofloxacin with trimethyl oxide and deuterated isopropanol to obtain the metabolites of Ofloxacin. These metabolites are then reacted with hydrochloric acid to form the compound in its hydrochloride salt form . This method ensures the incorporation of deuterium atoms, which are essential for its use as a labeled compound in research.

Chemical Reactions Analysis

Desmethyl Ofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desmethyl Ofloxacin-d8 Hydrochloride has several scientific research applications:

Mechanism of Action

Desmethyl Ofloxacin-d8 Hydrochloride, like Ofloxacin, acts on bacterial DNA gyrase and topoisomerase IV. These enzymes prevent the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the compound halts DNA replication, thereby inhibiting bacterial cell division .

Comparison with Similar Compounds

Desmethyl Ofloxacin-d8 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in research. Similar compounds include:

    Desmethyl Ofloxacin: The non-labeled version of the compound.

    Ofloxacin: The parent compound, used as an antibacterial agent.

    Levofloxacin: A similar fluoroquinolone antibiotic with a different stereochemistry.

These compounds share similar mechanisms of action but differ in their specific applications and properties.

Properties

IUPAC Name

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZKWNXVPUJLW-PYNJGVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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